3-Cyclohexyl-N-methylaniline;hydrochloride
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Overview
Description
3-Cyclohexyl-N-methylaniline;hydrochloride is an organic compound with the molecular formula C13H19N·HCl. It is a derivative of aniline, where the aniline nitrogen is substituted with a cyclohexyl group and a methyl group. This compound is typically found in its hydrochloride salt form, which enhances its solubility in water and other polar solvents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclohexyl-N-methylaniline;hydrochloride can be achieved through several methods. One common approach involves the alkylation of cyclohexylamine with methyl iodide to form N-methylcyclohexylamine. This intermediate is then subjected to a Friedel-Crafts acylation reaction with aniline in the presence of a Lewis acid catalyst such as aluminum chloride to yield 3-Cyclohexyl-N-methylaniline. The final step involves the conversion of this compound to its hydrochloride salt by treatment with hydrochloric acid .
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow processes to enhance yield and efficiency. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, ensures consistent product quality. The final product is typically purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
3-Cyclohexyl-N-methylaniline;hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding cyclohexyl ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield cyclohexylamines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Alkyl halides, aryl halides, Lewis acids (e.g., AlCl3)
Major Products
Oxidation: Cyclohexyl ketones, carboxylic acids
Reduction: Cyclohexylamines
Substitution: Various substituted anilines
Scientific Research Applications
3-Cyclohexyl-N-methylaniline;hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to other bioactive compounds.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Cyclohexyl-N-methylaniline;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclohexyl and methyl groups enhance its lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with target proteins, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
N-Cyclohexylaniline: Similar structure but lacks the methyl group on the nitrogen.
N-Methylaniline: Similar structure but lacks the cyclohexyl group.
Cyclohexylamine: Lacks the aromatic aniline ring.
Uniqueness
3-Cyclohexyl-N-methylaniline;hydrochloride is unique due to the presence of both cyclohexyl and methyl groups on the aniline nitrogen. This dual substitution enhances its chemical stability and biological activity compared to its analogs .
Properties
IUPAC Name |
3-cyclohexyl-N-methylaniline;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N.ClH/c1-14-13-9-5-8-12(10-13)11-6-3-2-4-7-11;/h5,8-11,14H,2-4,6-7H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEROSEFGCMAHHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC=CC(=C1)C2CCCCC2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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